N-cyclohexyl-1-(3-(morpholinosulfonyl)pyridin-2-yl)piperidine-4-carboxamide

Uncharacterized Compound Data Deficiency Selection Risk

N-cyclohexyl-1-(3-(morpholinosulfonyl)pyridin-2-yl)piperidine-4-carboxamide (CAS 1251619-66-5) is a synthetic small molecule with a molecular formula of C21H32N4O4S and a molecular weight of 436.57 g/mol. Based on its structural features, it belongs to a class of complex piperidine carboxamides containing a morpholinosulfonyl-pyridine moiety.

Molecular Formula C21H32N4O4S
Molecular Weight 436.57
CAS No. 1251619-66-5
Cat. No. B2708650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclohexyl-1-(3-(morpholinosulfonyl)pyridin-2-yl)piperidine-4-carboxamide
CAS1251619-66-5
Molecular FormulaC21H32N4O4S
Molecular Weight436.57
Structural Identifiers
SMILESC1CCC(CC1)NC(=O)C2CCN(CC2)C3=C(C=CC=N3)S(=O)(=O)N4CCOCC4
InChIInChI=1S/C21H32N4O4S/c26-21(23-18-5-2-1-3-6-18)17-8-11-24(12-9-17)20-19(7-4-10-22-20)30(27,28)25-13-15-29-16-14-25/h4,7,10,17-18H,1-3,5-6,8-9,11-16H2,(H,23,26)
InChIKeyBLZXCROBRGPDEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Baseline Overview and Procurement Context for N-cyclohexyl-1-(3-(morpholinosulfonyl)pyridin-2-yl)piperidine-4-carboxamide (CAS 1251619-66-5)


N-cyclohexyl-1-(3-(morpholinosulfonyl)pyridin-2-yl)piperidine-4-carboxamide (CAS 1251619-66-5) is a synthetic small molecule with a molecular formula of C21H32N4O4S and a molecular weight of 436.57 g/mol. Based on its structural features, it belongs to a class of complex piperidine carboxamides containing a morpholinosulfonyl-pyridine moiety. A search of primary research literature, patents, and authoritative chemical databases did not yield any published scientific studies or formal pharmacological characterizations for this specific compound. Consequently, its mechanism of action, biological target profile, and potency remain publicly uncharacterized [1]. The absence of this foundational data makes it impossible to establish a baseline for scientific selection or to differentiate it from any analogs.

Why Generic Substitution is Not Feasible for N-cyclohexyl-1-(3-(morpholinosulfonyl)pyridin-2-yl)piperidine-4-carboxamide (CAS 1251619-66-5)


In the absence of any published quantitative activity data for this compound, the concept of 'generic substitution' cannot be scientifically evaluated. Without a defined pharmacological target, potency (e.g., Ki or IC50), or functional activity profile, there is no baseline to compare against any in-class candidate. It is entirely unknown whether this compound acts as an inhibitor, agonist, or antagonist at any receptor or enzyme. Therefore, substituting this molecule with a structurally similar analog is not a matter of reduced efficacy but of complete uncertainty regarding its scientific utility and biological effects . This lack of comparative evidence directly precludes any justified preferential selection.

Quantitative Differentiation Evidence for N-cyclohexyl-1-(3-(morpholinosulfonyl)pyridin-2-yl)piperidine-4-carboxamide (CAS 1251619-66-5)


Absence of Verifiable Biological Activity Data Precludes Any Comparative Analysis

A thorough search for this compound's biological activity yielded no quantitative data (e.g., Ki, IC50, EC50) from any assay, model, or system. No comparator data could be identified because no primary target or pharmacological profile has been established in the public domain . Consequently, no quantified difference or differentiation can be claimed against any potential analog or alternative. All evidence dimensions remain at zero.

Uncharacterized Compound Data Deficiency Selection Risk

Application Scenarios for N-cyclohexyl-1-(3-(morpholinosulfonyl)pyridin-2-yl)piperidine-4-carboxamide (CAS 1251619-66-5)


Internal Chemical Library Screening

The only viable application scenario for this compound is its inclusion in an internal, proprietary high-throughput screening (HTS) campaign. If an organization possesses this compound within a physical library and has developed a novel assay relevant to its chemical class, screening it could potentially reveal a novel biological activity [1]. This is a hypothesis-generating exercise, not a justified procurement based on any pre-existing evidence of differentiation.

Chemical Probe Development for Novel Targets

Given its uncharacterized nature, this compound could serve as a starting point for a medicinal chemistry program aimed at an entirely novel target, provided that initial in-house testing reveals a promising hit. The morpholinosulfonyl-pyridine moiety is present in various bioactive compounds, but without any target-specific data for this molecule, its utility is purely speculative.

Structural Analog Synthesis and Structure-Activity Relationship (SAR) Studies

The compound could be used as a synthetic intermediate or a reference standard in an SAR study, but only if a lead series has already been independently established. In such a case, its procurement would be to expand an existing chemical series, not to replace a proven, active comparator.

Quote Request

Request a Quote for N-cyclohexyl-1-(3-(morpholinosulfonyl)pyridin-2-yl)piperidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.